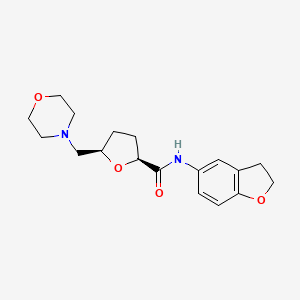![molecular formula C15H17FN2O3 B7345747 (3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide](/img/structure/B7345747.png)
(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide, also known as FOXC, is a chemical compound that has been extensively studied for its potential applications in scientific research. FOXC is a derivative of the oxolane-3-carboxamide family and has been shown to have various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use as a therapeutic agent for various diseases, such as cancer, HIV, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of (3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular signaling pathways. This compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the activity of the proteasome pathway, which is involved in the degradation of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of the HIV virus.
Vorteile Und Einschränkungen Für Laborexperimente
(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. This compound has also been shown to have low toxicity in animal studies, which makes it a promising candidate for therapeutic applications. However, this compound has some limitations, including its limited solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several potential future directions for (3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide research. One area of interest is the development of this compound as a therapeutic agent for various diseases, such as cancer and autoimmune disorders. Another area of interest is the study of this compound's mechanism of action and its interaction with cellular signaling pathways. Additionally, further research is needed to explore the potential applications of this compound in other scientific fields, such as materials science and nanotechnology.
Synthesemethoden
(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of a fluoro-substituted phenylalanine derivative, which is reacted with an oxolane-3-carboxylic acid derivative. The reaction is catalyzed by an appropriate coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a suitable base, such as N,N-diisopropylethylamine (DIPEA). The product is then purified through various methods, such as column chromatography or recrystallization, to obtain pure this compound.
Eigenschaften
IUPAC Name |
(3S)-N-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c16-12-4-3-11(18-6-1-2-14(18)19)8-13(12)17-15(20)10-5-7-21-9-10/h3-4,8,10H,1-2,5-7,9H2,(H,17,20)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDASOLRAMGTWEY-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)F)NC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)F)NC(=O)[C@H]3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-thieno[3,2-d][1,3]thiazol-2-ylurea](/img/structure/B7345679.png)
![(1R,2R)-2-methoxy-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopropane-1-carboxamide](/img/structure/B7345682.png)

![1-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea](/img/structure/B7345686.png)
![4-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide](/img/structure/B7345690.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B7345692.png)
![1-[(3-Hydroxy-1-phenylcyclobutyl)methyl]-3-(1-propylpyrazol-4-yl)urea](/img/structure/B7345695.png)
![1-[1-(cyclopropylmethyl)pyrazol-4-yl]-3-[(1S,2R)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7345727.png)
![(3S)-3-ethoxy-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7345732.png)
![1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(1R,2S)-2-imidazol-1-ylcyclopentyl]urea](/img/structure/B7345740.png)
![1-(2-fluoro-5-methoxyphenyl)-3-[(1S,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]urea](/img/structure/B7345753.png)
![(2R,3R)-2-(difluoromethyl)-N-[(6-methylpyridin-2-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7345760.png)
![1-(3-fluoro-2-methylphenyl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7345763.png)